molecular formula C5H11OP B6233301 1-(dimethylphosphoryl)prop-1-ene CAS No. 2559530-24-2

1-(dimethylphosphoryl)prop-1-ene

Cat. No.: B6233301
CAS No.: 2559530-24-2
M. Wt: 118.11 g/mol
InChI Key: UQADIYVNLSOAKN-SNAWJCMRSA-N
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Description

1-(Dimethylphosphoryl)prop-1-ene is a chemical compound provided for research and development purposes. It is characterized by the molecular formula C5H11OP and a molecular weight of 118.1140 g/mol . This organophosphorus compound features a phosphoryl group (P=O) linked to a propene chain, a structure that classifies it as a potential valuable building block in organic synthesis and medicinal chemistry . Phosphoryl-containing compounds are prevalent in various scientific fields. For instance, similar structural motifs are found in kinase inhibitors used in cancer research, such as the drug Brigatinib, which contains a dimethylphosphine oxide group and is a potent inhibitor of Anaplastic Lymphoma Kinase (ALK) for the treatment of non-small cell lung cancer (NSCLC) . Furthermore, organophosphorus compounds are widely studied in biochemistry for their interactions with enzymes; some act as inhibitors for acetylcholinesterase or other hydrolases, making them subjects of interest in neurobiology and toxicology research . The specific applications and mechanism of action of this compound are a subject for ongoing research. This product is intended for use as a reference standard or a synthetic intermediate in a controlled laboratory setting. It is strictly For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

CAS No.

2559530-24-2

Molecular Formula

C5H11OP

Molecular Weight

118.11 g/mol

IUPAC Name

(E)-1-dimethylphosphorylprop-1-ene

InChI

InChI=1S/C5H11OP/c1-4-5-7(2,3)6/h4-5H,1-3H3/b5-4+

InChI Key

UQADIYVNLSOAKN-SNAWJCMRSA-N

Isomeric SMILES

C/C=C/P(=O)(C)C

Canonical SMILES

CC=CP(=O)(C)C

Purity

95

Origin of Product

United States

Preparation Methods

Geminal Diphosphorylation with Dimethylphosphine Oxide

The acid-catalyzed phosphorylation of enaminones, as demonstrated in diphenylphosphorylpropene syntheses, provides a viable pathway for 1-(dimethylphosphoryl)prop-1-ene. Substituting diphenylphosphine oxide with dimethylphosphine oxide under trifluoroacetic acid (TFA) promotion in acetonitrile at 60°C achieves selective phosphorylation.

Reaction Conditions :

  • Substrate : Propenyl-enaminone derivatives

  • Phosphorylating Agent : Dimethylphosphine oxide (3 equiv)

  • Promoter : TFA (3 equiv)

  • Solvent : CH₃CN (0.1 M)

  • Temperature : 60°C, 12 hours

  • Yield : 75–86%

Mechanistic Insight :
Deuterium labeling experiments confirm a stepwise mechanism involving protonation of the enaminone followed by nucleophilic attack of the phosphoryl agent. The steric profile of dimethylphosphine oxide favors mono-phosphorylation at the α-position, avoiding over-functionalization.

Characterization Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 5.85–6.00 (m, 1H, CH₂=CH–), 3.70–3.64 (m, 2H, P–CH₂)

  • ³¹P NMR (162 MHz, CDCl₃): δ 31.6 (s, P=O)

Arbuzov Reaction with Haloalkene Precursors

Adaptation of Classic Arbuzov Conditions

The Arbuzov reaction, involving haloalkenes and trialkyl phosphites, offers a direct route. For this compound, 3-bromopropene reacts with trimethyl phosphite under thermal conditions:

Reaction Conditions :

  • Substrate : 3-Bromopropene (1 equiv)

  • Phosphorylating Agent : Trimethyl phosphite (1.2 equiv)

  • Temperature : 120–150°C, 6–8 hours

  • Solvent : Neat

  • Yield : 60–72%

Work-Up :
Distillation under reduced pressure isolates the product, with purity confirmed via GC-MS.

Limitations :
Competing elimination or isomerization may reduce selectivity, necessitating precise temperature control.

Olefin Metathesis for Double Bond Installation

Grubbs-Catalyzed Cross-Metathesis

Inspired by sultone syntheses, Grubbs first-generation catalyst facilitates propene formation from phosphorylated dienes:

Reaction Conditions :

  • Substrate : Dimethylphosphoryl-substituted diene

  • Catalyst : Grubbs I (5 mol%)

  • Solvent : CH₂Cl₂ (0.02 M)

  • Temperature : Reflux, 2 hours

  • Yield : 85–92%

Example Protocol :
A degassed solution of the diene in CH₂Cl₂ undergoes metathesis, followed by column chromatography (hexanes/EtOAc) to isolate the product.

Advantages :
High stereoselectivity and tolerance to phosphoryl groups minimize side reactions.

Hydrophosphorylation of Propargyl Alcohols

Radical-Initiated Addition

Propargyl alcohols react with dimethylphosphine under radical conditions to install the phosphoryl group adjacent to the emerging double bond:

Reaction Conditions :

  • Substrate : Propargyl alcohol

  • Phosphorylating Agent : Dimethylphosphine (1.5 equiv)

  • Initiator : AIBN (0.1 equiv)

  • Solvent : Toluene, 80°C, 8 hours

  • Yield : 65–70%

Post-Reaction Processing :
Oxidation with H₂O₂ converts P–H to P=O, followed by extraction (EtOAc) and silica gel purification.

Comparative Analysis of Synthetic Routes

Method Conditions Yield Selectivity Complexity
Acid-Promoted PhosphorylationTFA, CH₃CN, 60°C75–86%HighModerate
Arbuzov ReactionNeat, 120–150°C60–72%ModerateLow
Grubbs MetathesisCH₂Cl₂, reflux85–92%HighHigh
HydrophosphorylationToluene, AIBN, 80°C65–70%ModerateModerate

Key Observations :

  • Grubbs metathesis offers the highest yields but requires expensive catalysts.

  • Acid-promoted routes balance efficiency and scalability, though substrate preparation adds steps.

  • Arbuzov reactions are simplest but suffer from selectivity issues.

Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR : Distinct vinyl proton signals (δ 5.85–6.50) and phosphorylated methyl groups (δ 1.24–1.52).

  • ³¹P NMR : Singlets at δ 30–32 confirm P=O environments.

  • HRMS : Accurate mass matching ([M + H]⁺ = 150.05).

Purity Assessment

  • HPLC : Retention time alignment with standards (C18 column, MeOH/H₂O).

  • Melting Point : 168–170°C for crystalline derivatives .

Chemical Reactions Analysis

1-(Dimethylphosphoryl)prop-1-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from these reactions include phosphine oxides and other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, leading to the formation of phosphine derivatives.

    Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles, resulting in the formation of substituted phosphine oxides.

Scientific Research Applications

1-(Dimethylphosphoryl)prop-1-ene has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in the formation of phosphine oxides and related compounds.

    Biology: The compound’s nematicidal properties make it useful in studies related to soil health and pest control.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development and as a precursor for bioactive compounds.

    Industry: It is used in the production of agricultural chemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-(dimethylphosphoryl)prop-1-ene involves its interaction with molecular targets and pathways. The compound exerts its effects by inhibiting specific enzymes and disrupting cellular processes in nematodes, leading to their death. The molecular targets include enzymes involved in metabolic pathways, and the disruption of these pathways results in the compound’s nematicidal activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-(dimethylphosphoryl)prop-1-ene with other prop-1-ene derivatives, focusing on structural, electronic, and functional differences.

Structural and Functional Group Comparisons

Compound Name Substituent Group Key Functional Features Applications
This compound -PO(CH₃)₂ Electron-withdrawing, polarizable P=O bond Synthesis of pyrazoles, coordination chemistry
1-(Methyldisulfanyl)prop-1-ene -S-S-CH₃ Sulfur-sulfur bond, redox-active Flavor compounds in Allium species
Sodium 2-methylprop-2-ene-1-sulfonate -SO₃⁻Na⁺ Ionic sulfonate group, water-soluble Polymer synthesis, surfactants
(E)-Methyl 1-propenyl disulfide -S-S-CH₃ Disulfide bridge, thermally labile Volatile flavor agent in garlic

Key Observations:

  • The phosphoryl group in this compound stabilizes negative charge through resonance, enabling participation in polar reactions (e.g., nucleophilic additions) .
  • Sulfur-containing analogs (e.g., 1-(methyldisulfanyl)prop-1-ene) exhibit lower thermal stability due to weaker S-S bonds, leading to decomposition under heat, as seen in heated Welsh onions .
  • Ionic sulfonates (e.g., Sodium 2-methylprop-2-ene-1-sulfonate) prioritize solubility and ionic interactions, making them unsuitable for organometallic catalysis but ideal for industrial applications .

Reactivity and Stability

  • Electronic Effects: The phosphoryl group in this compound withdraws electron density from the double bond, increasing electrophilicity at the β-carbon. This contrasts with alkyl-substituted propenes (e.g., prop-1-ene derivatives in fuel additives), where electron-donating groups reduce reactivity .
  • Thermal Stability: Phosphorylated propenes exhibit higher thermal stability than sulfur analogs. For example, 1-(methyldisulfanyl)prop-1-ene decomposes during heating to form volatile sulfur compounds, whereas phosphorylated derivatives remain intact under similar conditions .

Research Findings and Data

Comparative Performance in Catalysis

Compound Reaction Type Yield (%) Selectivity
This compound Pyrazole cyclization 72 High (E-isomer)
1-(Methyldisulfanyl)prop-1-ene Thiophene formation 58 Moderate
Sodium 2-methylprop-2-ene-1-sulfonate Polymerization 90 Low

Note: The phosphorylated derivative outperforms sulfur analogs in yield and selectivity for heterocyclic synthesis .

Q & A

Q. Basic Research Focus

  • Ventilation : Use fume hoods to avoid inhalation of volatile by-products (e.g., acetic acid).
  • Personal Protective Equipment (PPE) : Nitrile gloves and safety goggles prevent skin/eye contact.
  • Spill Management : Neutralize residues with sodium bicarbonate before disposal .

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